molecular formula C10H12N4O2 B14873642 2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14873642
M. Wt: 220.23 g/mol
InChI Key: ANBJLTWQIZTJMB-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields of science and industry. This compound features a unique structure that includes a piperidine ring and a tetrahydropyrimidine core, making it a valuable subject for research in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile and amine precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,4-dihydroquinazoline: Another heterocyclic compound with similar structural features.

    1,2,3,4-Tetrahydroisoquinoline: A compound with a tetrahydropyrimidine core, similar to the one in 2,4-Dioxo-1-(piperidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

2,4-dioxo-1-piperidin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4O2/c11-5-7-6-14(10(16)13-9(7)15)8-1-3-12-4-2-8/h6,8,12H,1-4H2,(H,13,15,16)

InChI Key

ANBJLTWQIZTJMB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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